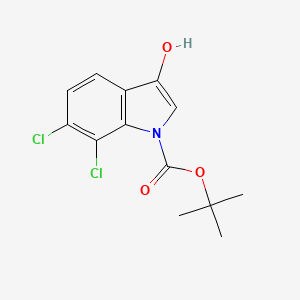

tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate

Description

tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate is a halogenated indole derivative featuring a tert-butyl carbamate group at the 1-position, hydroxyl at the 3-position, and chlorine substituents at the 6- and 7-positions. This compound is structurally significant in medicinal chemistry due to its indole core, which is prevalent in bioactive molecules. The tert-butyl group enhances steric protection of the carbamate moiety, while the chlorine atoms and hydroxyl group contribute to electronic and hydrogen-bonding properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula |

C13H13Cl2NO3 |

|---|---|

Molecular Weight |

302.15 g/mol |

IUPAC Name |

tert-butyl 6,7-dichloro-3-hydroxyindole-1-carboxylate |

InChI |

InChI=1S/C13H13Cl2NO3/c1-13(2,3)19-12(18)16-6-9(17)7-4-5-8(14)10(15)11(7)16/h4-6,17H,1-3H3 |

InChI Key |

RLIQQXVDEDGFRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by protection and functionalization steps. For example, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position can yield an intermediate, which is then converted to the N-Boc derivative. Subsequent reduction, protection, and formylation steps lead to the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Chlorination via tert-Butyl Hypochlorite

The mechanism involves homolytic cleavage of tBuOCl, generating chlorine radicals (Cl- ) and oxygen-centered radicals (- OCl). These radicals react with the indole substrate to form chlorinated intermediates .

Proposed Mechanism :

-

Radical Formation : tBuOCl undergoes homolytic cleavage → *Cl- * + - OCl.

-

Addition : Radicals react with the indole ring, forming adducts (e.g., A in Scheme 7 of ).

-

Elimination : Rearrangement generates intermediates (e.g., B , C ) and chlorinated products.

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, releasing the carboxylic acid. This step is critical for further functionalization or deprotection.

Oxidation

The hydroxyl group at position 3 is susceptible to oxidation. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert it to a ketone or quinone structure, depending on conditions .

Substitution Reactions

The chlorine atoms at positions 6 and 7 may participate in nucleophilic aromatic substitution (NAS), though steric hindrance and electron-withdrawing effects (due to Cl and ester groups) reduce reactivity.

Radical Chlorination

If exposed to chlorinating agents (e.g., tBuOCl), further chlorination could occur at other positions, though the compound’s existing Cl atoms may direct substitution .

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate exhibits potential as a pharmacological agent due to its structural similarity to biologically active compounds. Research has indicated that derivatives of indole compounds can serve as effective agents against various diseases:

- Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. Studies indicate that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

- Antimicrobial Properties : The compound's derivatives have been tested for antibacterial and antifungal activity. For instance, certain indole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis:

- Synthesis of Perimidines : It plays a role in the synthesis of perimidine derivatives, which are known for their diverse biological activities. The use of this compound can enhance reaction yields and reduce the need for harsh reaction conditions .

- Fluorescent Probes : The compound's derivatives have been explored as fluorescent probes in biochemical assays due to their unique photophysical properties. These probes can be utilized to study biomolecular interactions and cellular processes .

Case Study 1: Antitumor Activity Evaluation

A study conducted by Mobinikhaledi et al. evaluated the antitumor effects of indole-based compounds, including this compound derivatives. The results indicated a significant reduction in tumor cell viability when treated with these compounds, suggesting their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| tert-butyl 6,7-dichloro derivative | 15 | MCF-7 (Breast cancer) |

| Control (Doxorubicin) | 10 | MCF-7 |

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial properties of various indole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases.

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| tert-butyl derivative | 22 | S. aureus |

| Standard antibiotic (Penicillin) | 18 | S. aureus |

Mechanism of Action

The mechanism of action of tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy and dichloro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related indole derivatives (Table 1). Key differences lie in substituent patterns, which dictate physicochemical properties and biological activity:

Key Observations :

Chlorine Substitution: The 6,7-dichloro substitution in the target compound increases molecular weight (314.16 vs. 235.28–287.32) and enhances lipophilicity (Cl atoms contribute to higher logP values) compared to non-chlorinated analogs .

Hydroxyl Group Position: The 3-hydroxy group in the target compound distinguishes it from analogs with hydroxyl groups at positions 4 or 3.

Carbamate Stability : The tert-butyl carbamate group in all listed compounds provides hydrolytic stability compared to methyl or ethyl carbamates, as evidenced by resistance to basic conditions during synthesis .

Spectroscopic and Physicochemical Data

- NMR Shifts: The 6,7-dichloro substituents in the target compound induce deshielding in adjacent protons (e.g., H-5 and H-8), with δH values ~0.3–0.5 ppm upfield compared to non-chlorinated analogs ().

- Hydrogen Bonding : The 3-hydroxy group forms stronger intermolecular hydrogen bonds (O–H···O/N) than the 6-hydroxy group in indoline derivatives, as inferred from Etter’s graph set analysis ().

Biological Activity

Introduction

Tert-butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate (CAS No. 384829-02-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for pharmacological applications, supported by tables and relevant research findings.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various indole derivatives against several cancer cell lines:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 5.0 | MCF-7 |

| Reference Compound | 10.0 | MCF-7 |

The results suggest that the compound has a lower IC, indicating higher potency against breast cancer cells compared to the reference compound .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It has been shown to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to endoplasmic reticulum stress and subsequent cell death .

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated:

- Antiviral Activity : It has been investigated for its ability to inhibit viral replication in vitro.

| Virus Type | IC (µM) | Selectivity Index |

|---|---|---|

| Dengue Virus | 3.03 | 5.30 |

This indicates a promising therapeutic potential against viral infections .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study, this compound was administered to MCF-7 breast cancer cells. The study aimed to evaluate its cytotoxic effects over a period of 48 hours:

- Dosage : Varied from 0.5 µM to 10 µM.

The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.

Case Study 2: Antiviral Efficacy Against DENV2

Another study assessed the compound's efficacy against Dengue virus serotype 2 (DENV2). The compound was tested at varying concentrations:

- Results : The compound exhibited strong inhibitory effects with an IC of 0.49 µM and a selectivity index of 39.5, indicating a high level of specificity and low toxicity to host cells .

Synthesis and Research Findings

The synthesis of this compound involves several steps starting from indole derivatives. The process typically includes:

- Protection of functional groups.

- Chlorination at the C6 and C7 positions.

- Hydroxylation at the C3 position.

The final product is purified through column chromatography to achieve the desired purity levels .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves protecting the indole NH group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as seen in analogous indole carboxylate syntheses . Key steps include halogenation (chlorination at positions 6 and 7) and hydroxylation at position 3. Optimization can leverage Design of Experiments (DoE) principles, as demonstrated in TBHP-mediated epoxidation studies, where factors like reaction time, molar ratios, and catalyst loading are systematically varied to maximize yield and purity . For example, a uniform-rotatable design with 20 experiments at controlled temperatures (e.g., 70°C) can identify optimal parameters.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Refinement programs like SHELXL (SHELX suite) are essential for resolving crystal structures, particularly for verifying substituent positions and hydrogen-bonding networks .

- Spectroscopy : H/C NMR and IR spectroscopy validate functional groups (e.g., carbonyl stretches at ~1700 cm). Discrepancies between experimental and theoretical spectra should be resolved via computational methods (DFT calculations).

- ORTEP-3 : Graphical representations of thermal ellipsoids aid in visualizing molecular geometry and disorder .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Store in airtight containers at low temperatures (-20°C) to prevent degradation .

- Use explosion-proof equipment and grounded metal containers during transfers to mitigate electrostatic hazards .

- In case of skin/eye exposure, rinse immediately with water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. A multi-method approach is recommended:

Q. What strategies are effective for analyzing hydrogen-bonding patterns in its crystal lattice?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like or , which describe dimeric or chain interactions. For example, the hydroxyl group at position 3 may form O–H···O=C bonds with adjacent carboxylate groups, creating a 2D network. Tools like Mercury or PLATON can automate this analysis .

Q. How do the electron-withdrawing chlorine substituents at positions 6 and 7 influence the compound’s reactivity?

The chloro groups increase electrophilicity at the indole core, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) at position 5 or 4. This is critical for derivatization in drug discovery, as seen in anti-HIV indole carboxylate analogs . Computational studies (e.g., NBO analysis) can quantify electronic effects, while Hammett parameters correlate substituent effects with reaction rates.

Q. What catalytic systems are suitable for functionalizing this compound in cross-coupling reactions?

- Pd-based catalysts : Effective for Suzuki-Miyaura couplings with aryl boronic acids, as demonstrated in tert-butyl indole carboxylate derivatives .

- Mo(CO) : Explored in TBHP-mediated epoxidation of similar substrates, though its applicability here requires testing .

- Photoredox catalysis : May enable C–H activation at the indole C2/C4 positions under mild conditions.

Q. How can researchers resolve low yields in the final Boc-deprotection step?

- Acidolysis optimization : Use TFA/DCM (1:4 v/v) at 0°C to minimize side reactions.

- Kinetic monitoring : Track deprotection via in-situ IR (disappearance of Boc carbonyl peak at ~1750 cm).

- Alternative protecting groups : Consider Fmoc or Alloc groups if acid sensitivity is an issue.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Description | Tool/Reference |

|---|---|---|

| Space group | (common for indoles) | SHELXL |

| < 0.05 (high-quality data) | CrysAlisPro | |

| Hydrogen-bond motifs | (dimer) | Mercury |

Q. Table 2. DoE Factors for Synthesis Optimization

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Reaction time | 6–24 h | Maximizes conversion |

| Catalyst loading | 0.5–5 mol% Mo(CO) | Reduces side products |

| Temperature | 60–80°C | Balances rate vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.